2-(Allylsulfanyl)-4-(2-naphthyloxy)thieno[3,2-d]pyrimidine
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Overview
Description
“2-(Allylsulfanyl)-4-(2-naphthyloxy)thieno[3,2-d]pyrimidine” is a derivative of thieno[3,2-d]pyrimidine . Thieno[3,2-d]pyrimidine derivatives have been synthesized and evaluated as potent antitumor agents . They have been found to have remarkable antitumor activity against certain cancer cell lines .
Synthesis Analysis
The synthesis of thieno[3,2-d]pyrimidine derivatives involves structural modifications of tazemetostat . The process includes several key steps such as Gewald reaction, Dieckmann type cyclisation, and Krapcho decarboxylation . This strategy involves the construction of the thienopyrimidine ring followed by the cyclohexanone moiety and subsequently the fused heterocyclic ring .Molecular Structure Analysis
The molecular structure of thieno[3,2-d]pyrimidine derivatives is complex and involves a cyclohexane ring fused with a six- or five-membered heterocyclic moiety along with a benzylic nitrile . The crystal structure analysis of representative compounds reveals specific hydrogen bonding patterns and molecular arrangement present within the molecule .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of thieno[3,2-d]pyrimidine derivatives include Gewald reaction, Dieckmann type cyclisation, and Krapcho decarboxylation . These reactions are part of a multi-step sequence that leads to the formation of the final product .Mechanism of Action
Target of Action
The primary target of 2-(Allylsulfanyl)-4-(2-naphthyloxy)thieno[3,2-d]pyrimidine is EZH2 (Enhancer of Zeste Homolog 2) . EZH2 is a histone-lysine N-methyltransferase enzyme, which plays a crucial role in gene regulation. It is often overexpressed in various types of cancers, making it a promising target for antitumor agents .
Mode of Action
This compound interacts with EZH2, inhibiting its activity . This inhibition disrupts the methylation of histone proteins, leading to changes in the expression of various genes. The exact nature of these changes depends on the specific genes affected, but they generally result in the suppression of tumor growth .
Biochemical Pathways
The inhibition of EZH2 affects the histone methylation pathways . Histone methylation is a key process in the regulation of gene expression. By inhibiting EZH2, this compound disrupts this process, leading to changes in the expression of genes involved in cell proliferation, differentiation, and survival .
Pharmacokinetics
The compound’s ability to overcome p-glycoprotein (p-gp)-mediated multidrug resistance suggests that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The most significant result of the action of this compound is its antitumor activity . The compound has been shown to have a remarkable antitumor activity against SU-DHL-6, WSU-DLCL-2, and K562 cells . It can significantly affect lymphoma cell morphology, induce apoptosis of SU-DHL-6 cells in a concentration-dependent manner, and inhibit their migration .
Future Directions
The future directions for research on “2-(Allylsulfanyl)-4-(2-naphthyloxy)thieno[3,2-d]pyrimidine” and related compounds could involve further optimization and evaluation of new EZH2 inhibitors . The promising antitumor activity of these compounds suggests they could be attractive chemical tools for future research .
Biochemical Analysis
Biochemical Properties
2-(Allylsulfanyl)-4-(2-naphthyloxy)thieno[3,2-d]pyrimidine has been found to interact with several enzymes and proteins. For instance, it has been shown to inhibit PDE4B, an enzyme involved in inflammation and other cellular processes . The nature of these interactions involves the compound binding to the active site of the enzyme, thereby inhibiting its function .
Cellular Effects
The effects of this compound on cells are quite profound. It has been shown to inhibit the colony formation of SKOV3 cells in vitro and tubulin polymerization . Furthermore, it induces G2/M phase arrest and apoptosis in SKOV3 cells, as well as dose-dependent inhibition of tumor cell migration and invasion at low concentrations .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with tubulin . The compound binds to the colchicine-binding site of tubulin, inhibiting its polymerization and disrupting microtubule dynamics . This leads to cell cycle arrest and apoptosis .
Temporal Effects in Laboratory Settings
While specific temporal effects of this compound have not been extensively studied, it is known that the compound exhibits potent antiproliferative activity against tumor cell lines
Properties
IUPAC Name |
4-naphthalen-2-yloxy-2-prop-2-enylsulfanylthieno[3,2-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2OS2/c1-2-10-24-19-20-16-9-11-23-17(16)18(21-19)22-15-8-7-13-5-3-4-6-14(13)12-15/h2-9,11-12H,1,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDJTWSCJQZYXFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC2=C(C(=N1)OC3=CC4=CC=CC=C4C=C3)SC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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